N-Benzyl Substitution Drives a >30-Fold Gain in Anti-Tubercular Potency Over Non-Benzyl Isatin–Nicotinohydrazide Analogs
In a head-to-head series of isatin–nicotinohydrazide hybrids evaluated against drug-susceptible M. tuberculosis (ATCC 27294), the N-benzyl-bearing compound 5d—which shares the identical N-benzyl-2-oxoindolin-3-ylidene pharmacophore present in the target compound—achieved an MIC of 0.24 µg/mL, matching the first-line drug isoniazid (INH) [1]. In contrast, the N-ethylcarboxylate analogs 5c and 5i exhibited MIC values of 7.81 µg/mL, representing a 32.5-fold loss of potency [1]. Unsubstituted N–H analogs (5a–5c) showed intermediate MIC values ranging from 1.95 to 7.81 µg/mL [1]. This SAR establishes that the N-benzyl group is a non-substitutable potency driver within this scaffold.
| Evidence Dimension | In vitro anti-tubercular activity (MIC) |
|---|---|
| Target Compound Data | Compound 5d (N-benzyl isatin–nicotinohydrazide): MIC = 0.24 µg/mL against M. tuberculosis ATCC 27294 |
| Comparator Or Baseline | Compound 5c (N-ethylcarboxylate analog): MIC = 7.81 µg/mL; Unsubstituted N–H analogs: MIC range 1.95–7.81 µg/mL |
| Quantified Difference | 32.5-fold superior potency for N-benzyl analog (0.24 vs. 7.81 µg/mL) |
| Conditions | M. tuberculosis ATCC 27294 (drug-susceptible strain); broth microdilution method |
Why This Matters
For procurement targeting anti-tubercular screening, the N-benzyl substitution pattern—present in the target compound—is quantitatively linked to a potency gain that cannot be replicated by purchasing a cheaper N–H or N-alkyl isatin–nicotinohydrazide analog.
- [1] Elsayed ZM, Eldehna WM, et al. Development of novel isatin-nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing-bacteria. J Enzyme Inhib Med Chem. 2021;36(1):384-393. doi:10.1080/14756366.2020.1869477 View Source
